[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448972
InChI: InChI=1S/C17H28N4O2/c1-12-10-13(2)19-15(18-12)21-9-7-8-14(11-21)20(6)16(22)23-17(3,4)5/h10,14H,7-9,11H2,1-6H3
SMILES: CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)C
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4 g/mol

[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13448972

Molecular Formula: C17H28N4O2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H28N4O2
Molecular Weight 320.4 g/mol
IUPAC Name tert-butyl N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C17H28N4O2/c1-12-10-13(2)19-15(18-12)21-9-7-8-14(11-21)20(6)16(22)23-17(3,4)5/h10,14H,7-9,11H2,1-6H3
Standard InChI Key USOSVRNZLODDEL-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)C

Introduction

[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound combines a pyrimidine derivative with a piperidine moiety, both of which are common in pharmaceuticals due to their ability to interact with biological targets.

Synthesis and Preparation

The synthesis of [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions. These steps often include the formation of the pyrimidine-piperidine core followed by the introduction of the carbamic acid tert-butyl ester group. The synthesis requires careful control of reaction conditions to optimize yield and purity.

Biological Activity and Applications

While specific biological activities of [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester are not extensively documented, compounds with similar structures are known to interact with various biological targets. These interactions can influence cellular processes such as apoptosis and cell cycle regulation, suggesting potential therapeutic applications.

Related Compounds and Comparisons

Several compounds share structural similarities with [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. For example:

Compound NameStructure FeaturesUnique Aspects
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-olContains hydroxyl groupDifferent biological activity due to hydroxyl group
(R)-Tert-butyl methyl(piperidin-3-YL)carbamateLacks pyrimidine ringSimpler structure with different reactivity
Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetateIncludes thiazole ringEnhanced biological activity due to thiazole moiety

Research Findings and Future Directions

Research on [1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is limited, but its structural components suggest potential for biological activity. Further studies are needed to elucidate its mechanism of action and explore its therapeutic potential. The compound's unique structure positions it as a promising candidate for drug development and biochemical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator